N-butyl-N-ethyl-4-biphenylcarboxamide
Overview
Description
N-butyl-N-ethyl-4-biphenylcarboxamide is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.177964357 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Chemosensors
A novel fluorescent probe N-butyl-4,5-di[2-(phenylamino)ethylamino]-1,8-naphthalimide was developed for Cu(II) ion sensing among heavy and transition metal ions. This probe offers a colorimetric method (primrose yellow to pink) with a significant red-shift in emission (green to red), attributed to the deprotonation of secondary amines conjugated to the naphthalimide fluorophore (Zhaochao Xu, X. Qian, Jingnan Cui, 2005).
Organogels and Aggregates
Perylenetetracarboxylic diimide (PDI) compounds substituted with hydrophobic and/or hydrophilic groups at the imide nitrogen positions, like N,N'-di[N-(4-aminophenyl)-3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide]-1,7-di(4-tert-butylphenoxy)perylene-3,4;9,10-tetracarboxylic diimide, were designed and prepared. These compounds can form fluorescent gels in different solvents, indicating a method for designing novel organogels based on perylenetetracarboxylic diimides (Haixia Wu, L. Xue, Yan Shi, Yanli Chen, Xiyou Li, 2011).
Electrochromic Materials
Novel aromatic polyamides bearing a noncoplanar twisted biphenyl unit containing tert-butylphenyl or trimethylsilyl phenyl groups were synthesized. These materials exhibit high thermal stability, good solubility in organic solvents, and can be cast into flexible polymer films. They display well-defined and reversible redox couples during oxidative scanning, indicating their potential as electrochromic materials (Hyungsun Kim, Yun‐Hi Kim, Seung-Kuk Ahn, Soon-Ki Kwon, 2003).
Antitumor Agents
The discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensive agents showcases the broad utility of biphenyl derivatives in pharmacological research. These compounds highlight the critical nature of the acidic group at the 2'-position of the biphenyl for high affinity towards the angiotensin II receptor, underlining a chemical framework that could be relevant for the design of other therapeutic agents (D. Carini, J. Duncia, P. Aldrich, A. Chiu, A. Johnson, M. Pierce, W. Price, J. Santella, G. Wells, R. Wexler, 1991).
Properties
IUPAC Name |
N-butyl-N-ethyl-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-5-15-20(4-2)19(21)18-13-11-17(12-14-18)16-9-7-6-8-10-16/h6-14H,3-5,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLNPEAYMDMHCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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